N-(benzofuran-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Description
Properties
IUPAC Name |
N-(1-benzofuran-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c20-16(13-9-15-19(18-13)6-3-7-21-15)17-10-12-8-11-4-1-2-5-14(11)22-12/h1-2,4-5,8-9H,3,6-7,10H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCWOGWHNVQBDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)NCC3=CC4=CC=CC=C4O3)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzofuran-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
Formation of the Benzofuran Moiety: This can be achieved through the cyclization of 2-hydroxybenzyl alcohol with an appropriate aldehyde under acidic conditions.
Construction of the Pyrazolo[5,1-b][1,3]oxazine Ring: This step involves the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound, followed by cyclization.
Coupling of the Benzofuran and Pyrazolo[5,1-b][1,3]oxazine Units: This is typically done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the Carboxamide Group: The final step involves the reaction of the intermediate with an amine to form the carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzofuran moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form benzofuran-2-carboxylic acid derivatives.
Reduction: The pyrazolo[5,1-b][1,3]oxazine ring can be reduced using hydrogenation catalysts such as palladium on carbon to form dihydro derivatives.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products
Oxidation: Benzofuran-2-carboxylic acid derivatives.
Reduction: Dihydro-pyrazolo[5,1-b][1,3]oxazine derivatives.
Substitution: Various substituted carboxamides depending on the nucleophile used.
Scientific Research Applications
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, particularly as a selective inhibitor of cyclooxygenase enzymes (COX). In studies, derivatives of pyrazolo compounds have shown significant potency against COX-II, which is implicated in inflammatory processes. For instance, modifications to the pyrazolo structure have led to compounds with IC50 values lower than those of established anti-inflammatory drugs like Celecoxib, indicating a promising avenue for developing new anti-inflammatory agents .
Anticancer Activity
Research indicates that compounds containing the pyrazolo motif can act as potent anticancer agents. They have been shown to target specific pathways such as the epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in many cancers. The structure of N-(benzofuran-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide may enhance its binding affinity and selectivity towards these targets .
Inhibition of Phosphodiesterase 4B
The compound has been identified as a potential phosphodiesterase 4B (PDE4B) inhibitor. PDE4B plays a significant role in regulating inflammatory responses and neuronal signaling pathways. Inhibitors of PDE4B can lead to reduced inflammation and improved cognitive functions in various neurological disorders .
Selective COX-II Inhibition
Recent studies have highlighted the selective inhibition of COX-II by compounds similar to this compound. This selectivity is crucial for minimizing side effects commonly associated with non-selective COX inhibitors . The structure allows for specific interactions that enhance selectivity and efficacy.
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of N-(benzofuran-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The benzofuran moiety can intercalate into DNA, disrupting replication and transcription processes, while the pyrazolo[5,1-b][1,3]oxazine ring can inhibit enzyme activity by binding to the active site. The carboxamide group enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Analogues in PDE4C Inhibition
Pyrazolo[5,1-b][1,3]oxazine-2-carboxamide derivatives are prominent in PDE4C inhibition research. Key analogs and their inhibitory activities (IC50) are summarized below:
Key Observations :
- The azetidin-1-yl derivative exhibits the highest potency (IC50 = 48.2 nM), suggesting that bulky, nitrogen-containing substituents enhance PDE4C binding.
- Electron-withdrawing groups (e.g., 4-cyano, 3-chloro) improve activity compared to non-substituted aryl groups.
- The target compound’s benzofuran-2-ylmethyl group introduces an electron-rich aromatic system distinct from the above analogs. Benzofuran’s planar structure and oxygen heteroatom may influence solubility and target engagement, though direct IC50 data are unavailable for comparison.
Comparison with NLRP3 Inhibitors
The pyrazolo[5,1-b][1,3]oxazine scaffold is also utilized in NLRP3 inhibitors. For example:
- GDC-2394: (S)-N-((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide ().
Structural and Functional Differences :
- Core Similarity : Both GDC-2394 and the target compound share the pyrazolo-oxazine core.
- Substituent Variation :
- GDC-2394 features a sulfonamide group and a hexahydroindacenyl carbamoyl moiety, contributing to NLRP3 selectivity.
- The target compound’s carboxamide and benzofuran groups suggest divergent target preferences (e.g., PDE4C vs. NLRP3).
- Pharmacological Implications: Sulfonamide derivatives like GDC-2394 exhibit potent NLRP3 inhibition (nanomolar range), while carboxamide analogs are more commonly associated with PDE4C modulation.
Biological Activity
N-(benzofuran-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Benzofuran moiety : Known for its diverse biological activities.
- Pyrazolo[5,1-b][1,3]oxazine ring : Imparts unique electronic properties which may enhance biological interactions.
- Carboxamide group : Often associated with increased solubility and bioavailability.
| Property | Value |
|---|---|
| IUPAC Name | N-(1-benzofuran-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |
| Molecular Formula | C16H15N3O3 |
| Molecular Weight | 299.31 g/mol |
| CAS Number | 1797125-25-7 |
The biological activity of this compound is largely attributed to its interactions with various molecular targets:
- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR pathways, which are crucial in numerous physiological processes .
- Enzyme Inhibition : Preliminary studies suggest it may act as an inhibitor of specific enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and cancer .
- Antioxidant Activity : The presence of the benzofuran moiety is associated with antioxidant properties, which can protect cells from oxidative stress.
Pharmacological Activities
Research into the pharmacological activities of this compound has revealed several promising effects:
Anticancer Activity
In vitro studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Glioma Cells : Demonstrated potent antiproliferative effects with IC50 values in the low micromolar range.
- Mechanisms : Induces apoptosis and inhibits cell cycle progression by targeting multiple signaling pathways including AMPK and mTOR .
Anti-inflammatory Effects
The compound has shown potential as an anti-inflammatory agent:
- Model Studies : In animal models of inflammation (e.g., adjuvant arthritis), it exhibited reduced inflammatory markers and improved clinical scores compared to controls.
Antimicrobial Properties
Emerging evidence suggests that this compound may possess antimicrobial activity:
- In vitro Testing : Effective against certain strains of bacteria and fungi, indicating potential for development as an antibiotic agent.
Case Studies
Several studies have investigated the biological activity of this compound:
-
Study on Cancer Cell Lines :
- Objective : Evaluate cytotoxic effects on glioma cells.
- Findings : Significant reduction in cell viability at concentrations as low as 5 µM; mechanisms involved apoptosis induction and cell cycle arrest at G2/M phase.
-
Anti-inflammatory Model :
- Objective : Assess efficacy in a rat model of arthritis.
- Results : Doses of 10 mg/kg showed marked improvement in joint swelling and pain compared to untreated controls.
-
Antimicrobial Screening :
- Objective : Test against bacterial strains.
- Results : Showed effective inhibition against Methicillin-resistant Staphylococcus aureus (MRSA) with an MIC value of 8 µg/mL.
Q & A
Q. How can the regiocontrolled synthesis of the 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine core be optimized?
Methodological Answer:
- Use N1-protected pyrazoles (e.g., hydroxyethyl-protected intermediates) to enable regioselective functionalization.
- Perform aldehyde formation via Vilsmeier-Haack or formylation reactions, followed by deprotection and reductive cyclization (e.g., NaBH4 in ethanol) to yield the fused oxazine scaffold .
- Characterize intermediates via , , and HRMS to confirm regiochemistry.
Q. What analytical techniques are critical for structural validation of this compound and its intermediates?
Methodological Answer:
- Combine (e.g., DMSO-d6 solvent) to identify NH protons (δ 9.59 ppm, D2O-exchangeable) and aromatic protons.
- Use to confirm carbonyl resonances (165–171 ppm for oxazine/amide CO groups) and IR spectroscopy for CN (2,219 cm) or CO (1,719 cm) stretches .
- Validate molecular formulas via high-resolution mass spectrometry (HRMS) with <5 ppm error .
Q. How is the initial biological activity of this compound assessed in vitro?
Methodological Answer:
- Screen for NLRP3 inflammasome inhibition using THP-1 macrophage assays, measuring IL-1β release via ELISA.
- Compare potency (IC) with reference inhibitors (e.g., MCC950) and assess selectivity against other inflammasomes (NLRC4, AIM2) .
Advanced Research Questions
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy for NLRP3 inhibitors?
Methodological Answer:
- Optimize lipophilic ligand efficiency (LLE = pIC - logP) to balance membrane permeability and solubility. For example, introduce basic amines (e.g., methylamino groups) to enhance aqueous solubility while retaining target binding .
- Validate pharmacokinetics (PK) in cynomolgus monkeys: measure plasma exposure (AUC), half-life (t), and renal clearance to address toxicity from compound precipitation .
Q. How can structure-activity relationships (SAR) guide scaffold optimization?
Methodological Answer:
- Replace the benzofuran moiety with heterocycles (e.g., pyridine, pyrimidine) to reduce logP and improve solubility.
- Test substitutions at the pyrazole C3 position (e.g., sulfonamide vs. carboxamide) to modulate metabolic stability. Use ClogP calculations and measured solubility (e.g., PBS pH 6.8) to prioritize analogs .
Q. What methodologies address preclinical safety challenges, such as renal toxicity?
Methodological Answer:
- Conduct dose-range finding studies in rodents: monitor serum creatinine and BUN levels to detect nephrotoxicity.
- Improve solubility via salt formation (e.g., HCl salts) or co-solvent systems (PEG-400/water). For GDC-2394, introducing a methylamino group reduced precipitation-driven renal injury in primates .
Q. How are in vivo efficacy models designed to evaluate chronic inflammatory diseases?
Methodological Answer:
- Use murine Mycobacterium tuberculosis infection models: compare bacterial load reduction (CFU counts) in lungs/spleens after oral dosing (e.g., 30 mg/kg BID).
- Benchmark against clinical candidates (e.g., OPC-67683) and include histopathology to assess inflammation resolution .
Data Contradiction Analysis
Q. How to interpret discrepancies between metabolic stability assays and in vivo PK data?
Methodological Answer:
- Cross-validate microsomal stability (human/cynomolgus liver microsomes) with in vivo PK. If in vitro stability is high but in vivo clearance is rapid, investigate transporter-mediated efflux (e.g., P-gp inhibition assays) .
- Use cassette dosing in preclinical species to identify drug-drug interaction risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
